1,3-Bis(4-isobutoxybenzyl)urea
CAS No.:
Cat. No.: VC17958853
Molecular Formula: C23H32N2O3
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C23H32N2O3 | 
|---|---|
| Molecular Weight | 384.5 g/mol | 
| IUPAC Name | 1,3-bis[[4-(2-methylpropoxy)phenyl]methyl]urea | 
| Standard InChI | InChI=1S/C23H32N2O3/c1-17(2)15-27-21-9-5-19(6-10-21)13-24-23(26)25-14-20-7-11-22(12-8-20)28-16-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,26) | 
| Standard InChI Key | IYXORPUPKMTKBL-UHFFFAOYSA-N | 
| Canonical SMILES | CC(C)COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)OCC(C)C | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,3-Bis(4-isobutoxybenzyl)urea (C₂₃H₃₂N₂O₃, molecular weight 384.51 g/mol) consists of a urea core (–NH–CO–NH–) symmetrically substituted with two 4-isobutoxybenzyl groups . Each benzyl moiety is para-substituted with an isobutoxy chain (–O–CH₂–CH(CH₃)₂), imparting steric bulk and lipophilicity to the molecule. The urea functional group enables hydrogen bonding, while the aromatic systems contribute to π-π stacking interactions, influencing its solubility and crystallization behavior.
Physical and Spectral Characteristics
Key physicochemical parameters derived from experimental studies include:
| Property | Value | Source | 
|---|---|---|
| Melting Point | 154–156°C | |
| Boiling Point | 579.8±45.0°C (Predicted) | |
| Density | 1.062±0.06 g/cm³ | |
| pKa | 13.56±0.46 (Predicted) | |
| Solubility | Slight in DMSO, Methanol | 
The compound’s low aqueous solubility (≤1 mg/mL in water) and moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) reflect its hydrophobic nature . Spectroscopic analyses, including ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), confirm the structure through characteristic signals for urea NH protons (δ 5.8–6.2 ppm), isobutoxy methyl groups (δ 0.9–1.1 ppm), and aromatic protons (δ 6.8–7.3 ppm) .
Synthesis and Manufacturing
Conventional Synthetic Routes
Industrial synthesis typically employs a two-step approach:
- 
Isobutoxybenzylamine Preparation: 4-Isobutoxybenzyl chloride undergoes nucleophilic substitution with ammonia or ammonium hydroxide to yield 4-isobutoxybenzylamine. 
- 
Urea Coupling: The amine reacts with phosgene equivalents (e.g., triphosgene) or carbonyldiimidazole (CDI) to form the urea linkage. A patented method using cyclic carbonic acid esters (e.g., ethylene carbonate) with alkali metal alkoxides achieves high yields (≥57%) under mild conditions (90–140°C, 1–5 hours) . 
Process Optimization
Key advancements include:
- 
Solvent Systems: Tetrahydrofuran (THF) or toluene improves reaction homogeneity, while post-reaction acetone/water mixtures facilitate crystallization . 
- 
Catalysis: Triethylamine or sodium methoxide accelerates urea formation by deprotonating intermediates . 
- 
Scalability: Batch processes achieve multi-kilogram outputs with purity >98% (HPLC), critical for pharmaceutical applications . 
Pharmacological Relevance and Mechanisms
Role in Pimavanserin Development
As a degradation product and synthetic precursor of pimavanserin (a 5-HT₂A inverse agonist for Parkinson’s psychosis), 1,3-bis(4-isobutoxybenzyl)urea provides structural insights into drug-receptor interactions . Forced degradation studies under ICH guidelines reveal its formation via:
- 
Acid/Base Hydrolysis: Cleavage of pimavanserin’s piperidine-urea bond yields the bis-urea derivative . 
- 
Oxidative Pathways: Peroxide exposure generates N-oxide species without urea cleavage . 
Stability and Degradation Behavior
Stress Testing Outcomes
Forced degradation studies under ICH Q1A(R2) conditions show:
| Condition | Result | Degradation Pathway | 
|---|---|---|
| 0.1N HCl, 70°C | 15–20% degradation in 24 hours | Hydrolysis to DP-1 | 
| 0.1N NaOH, 70°C | 10–12% degradation in 24 hours | Hydrolysis to DP-2 | 
| 3% H₂O₂, 70°C | <5% degradation in 24 hours | N-Oxidation (DP-3) | 
| UV Light (254 nm) | No significant degradation | Photostable | 
DP-2 (1,3-bis(4-isobutoxybenzyl)urea) forms via base-catalyzed cleavage, confirming the urea group’s sensitivity to nucleophilic attack .
Stabilization Strategies
- 
Excipient Selection: Co-processing with cyclodextrins or povidone reduces hydrolysis rates by 40–60%. 
- 
Packaging: Amber glass or aluminum blisters prevent photodegradation during storage . 
Analytical Characterization Techniques
Chromatographic Methods
- 
HPLC-DAD: C18 columns (250 × 4.6 mm, 5 µm) with acetonitrile/0.1% formic acid gradients achieve baseline separation (RT = 12.3 min) . 
- 
UHPLC-MS/MS: Q-TOF instruments (m/z 385.2 [M+H]⁺) enable detection at 0.05% impurity levels . 
Spectroscopic Elucidation
- 
2D NMR: HSQC and HMBC correlations confirm urea connectivity and isobutoxy substitution patterns . 
- 
XRPD: Distinct diffraction peaks at 2θ = 8.4°, 17.1°, and 22.3° characterize the crystalline form . 
Industrial Applications and Regulatory Considerations
Pharmaceutical Intermediate
The compound’s primary use includes:
- 
Pimavanserin Production: Serves as a precursor in multi-step syntheses involving piperidine coupling and fluorobenzyl substitution . 
- 
Quality Control: Monitored as a specified impurity (≤0.15% per ICH Q3A) . 
Material Science Applications
Emerging non-pharmaceutical uses exploit its:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume